2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride
Overview
Description
“2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride” is a chemical compound used in scientific research . It has a complex structure, which allows for diverse experimentation and potential breakthroughs. The IUPAC name for this compound is [1-(4-morpholinyl)cyclopentyl]acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19NO3.ClH/c13-10(14)9-11(3-1-2-4-11)12-5-7-15-8-6-12;/h1-9H2,(H,13,14);1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.74 . It is a powder at room temperature .Scientific Research Applications
Enamine Oxidation Studies
- A study explored the oxidation of enamines such as 4-(1-cyclohexen-1-yl)-morpholine with metal oxidants, yielding various products including N-acetyl-morpholine and 2-morpholino-ketone. This research provides insights into the chemical behavior of morpholine derivatives under oxidative conditions (Corbani, Rindonek, & Scolastico, 1973).
Structural Analysis in Crystallography
- The crystal structure of a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an intermediate for synthesizing biologically active heterocyclic compounds, was analyzed. This study contributes to understanding the morpholine ring's conformation and its stabilization through hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
Synthesis of Antimicrobial Agents
- Research into the synthesis of antimicrobial agents led to the development of morpholino-substituted cyclohexane and cyclopentane-fused indole derivatives. This synthesis pathway is crucial for creating potential therapeutic compounds (Borisov, Kamanina, & Velikorodov, 2007).
Development of Muscarinic Agonists
- The synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was a key step in developing potent antimicrobials, including arecoline derivatives and phendimetrazine. This research underlines the compound's significance in medicinal chemistry (Kumar, Sadashiva, & Rangappa, 2007).
Investigations in Organic Synthesis
- A study focused on the synthesis and reactions of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, which are expected to exhibit antimicrobial activity. This research highlights the versatility of morpholine-based compounds in creating new chemical entities (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).
Synthesis of Molecular Intermediates
- A paper detailed the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine and 4-bromo-2-butenoic acid methyl ester, which is a crucial intermediate in various chemical syntheses (Qiu Fang-li, 2012).
Cyclooxygenase-2 (COX-2) Inhibitors Research
- The synthesis and biological evaluation of novel compounds as potential COX-2 inhibitors were investigated. These compounds, including morpholino derivatives, showed promising COX-2 inhibitory activity, suggesting their potential in reducing side effects of nonsteroidal anti-inflammatory drugs (Shi, Hu, Xu, & Jiang, 2012).
Anti-Tumor Agents Development
- Morpholino Mannich bases were reacted with tetronic acid to yield lactones with significant anti-tumor activity. This research demonstrates the potential of morpholine derivatives in developing new cancer therapeutics (Jurd, 1996).
Safety and Hazards
Properties
IUPAC Name |
2-(1-morpholin-4-ylcyclopentyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-10(14)9-11(3-1-2-4-11)12-5-7-15-8-6-12;/h1-9H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWHAJXKMRSKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-16-5 | |
Record name | 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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